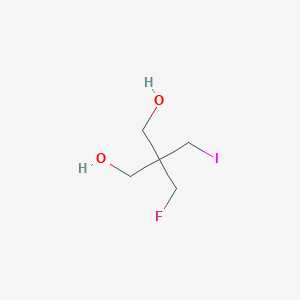![molecular formula C14H18OS B14545906 [1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene CAS No. 62292-13-1](/img/structure/B14545906.png)
[1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene: is an organic compound characterized by the presence of a cyclohexene ring, an ethanesulfinyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene typically involves the reaction of cyclohexene with ethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
[1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: [1-(Cyclohex-1-en-1-yl)ethanesulfonyl]benzene.
Reduction: [1-(Cyclohex-1-en-1-yl)ethylsulfanyl]benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[1-(Cyclohex-1-en-1-yl)ethanesulfonyl]benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
[1-(Cyclohex-1-en-1-yl)ethylsulfanyl]benzene: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Uniqueness
[1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and sulfanyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62292-13-1 |
|---|---|
Molecular Formula |
C14H18OS |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)ethylsulfinylbenzene |
InChI |
InChI=1S/C14H18OS/c1-12(13-8-4-2-5-9-13)16(15)14-10-6-3-7-11-14/h3,6-8,10-12H,2,4-5,9H2,1H3 |
InChI Key |
VGSLCSGKCUJJOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCCCC1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


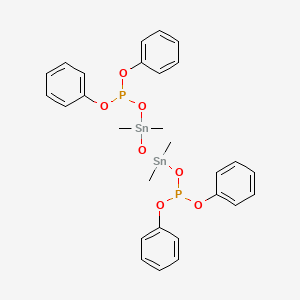
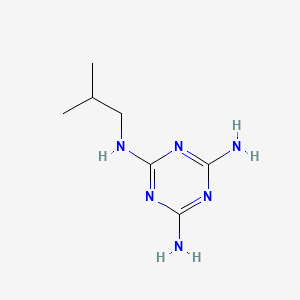
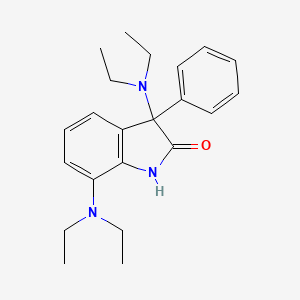
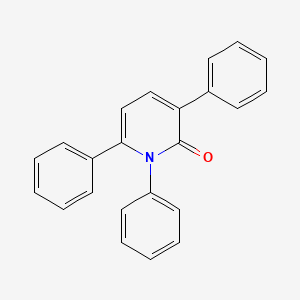
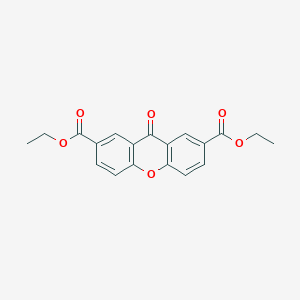
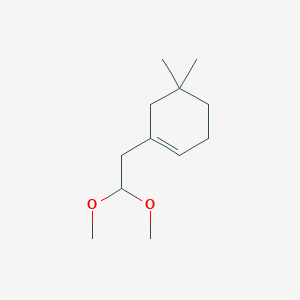
![[(1,1,3-Trichloroprop-1-en-2-yl)sulfanyl]benzene](/img/structure/B14545857.png)
![4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran](/img/structure/B14545858.png)
![N-Methyl-N-[(triethoxysilyl)methyl]tetradecan-1-amine N-oxide](/img/structure/B14545860.png)
![5-Chloro-1-[4-(methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14545862.png)
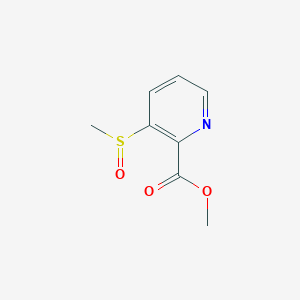
![N-Decyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14545876.png)
![2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]-](/img/structure/B14545883.png)
